methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
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Overview
Description
Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is an organic compound that features a benzoate ester linked to a pyrazole ring The presence of the bromine atom and the dimethyl groups on the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a 1,3-diketone. For instance, 4-bromo-3,5-dimethyl-1H-pyrazole can be prepared by reacting 4-bromoacetophenone with hydrazine hydrate under acidic conditions.
Bromination: The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The final step involves the esterification of 3-(pyrazol-1-yl)methylbenzoic acid with methanol in the presence of a strong acid like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the benzoate ester moiety.
Coupling Reactions: The pyrazole ring can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could convert the ester to a carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating diverse chemical libraries for drug discovery.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The pyrazole ring is a common motif in many bioactive molecules, and modifications at the bromine site can lead to compounds with significant biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
- Methyl 3-[(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
- Methyl 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
Uniqueness
Compared to its analogs, methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate offers unique reactivity due to the presence of the bromine atom, which can be selectively substituted or modified. This makes it a valuable intermediate in synthetic chemistry and drug development.
By understanding the detailed properties and applications of this compound, researchers can better exploit its potential in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9-13(15)10(2)17(16-9)8-11-5-4-6-12(7-11)14(18)19-3/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNOIBECCYEGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)OC)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381253 |
Source
|
Record name | methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-23-3 |
Source
|
Record name | methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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